(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Researchers frequently treat iodo-pyrazole-pyridine regioisomers as interchangeable building blocks, risking altered cross-coupling kinetics and geometric mismatch in kinase hinge-binding motifs. The 6-substituted regioisomer (CAS 1341365-38-5) delivers a defined amine-to-iodine vector optimized for para-disposed solubilizing groups. • 98% purity enables direct use in high-throughput chemistry without additional purification. • 4-iodo substituent provides the strongest halogen-bond donor among halogens for systematic SAR. • Proven cross-coupling competence reduces cycle time in lead optimization campaigns.

Molecular Formula C9H9IN4
Molecular Weight 300.10 g/mol
Cat. No. B12103436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine
Molecular FormulaC9H9IN4
Molecular Weight300.10 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CN)N2C=C(C=N2)I
InChIInChI=1S/C9H9IN4/c10-8-5-13-14(6-8)9-2-1-7(3-11)4-12-9/h1-2,4-6H,3,11H2
InChIKeyBHUAKTFITLEDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine – Procurement-Relevant Profile for Pyrazole-Pyridine Research Intermediates


(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine (CAS 1341365-38-5) is a heterobifunctional building block combining a 4-iodopyrazole, a 2,5-disubstituted pyridine, and a primary aminomethyl group . Commercial specifications consistently cite a molecular weight of 300.10 g·mol⁻¹ and purities of 97–98% . The 4-iodo substituent is positioned for late-stage cross-coupling diversification, while the benzylic amine offers a distinct vector for amide or amine derivatisation relative to closely related regioisomers.

Why In-Class Pyrazole-Pyridine Methanamines Cannot Substitute (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine Without Risk


The family of iodo-pyrazole-pyridine methanamines includes several regioisomers that differ only in the connectivity of the pyrazole and aminomethyl groups to the central pyridine . These subtle positional changes alter the vector of the primary amine and the electronics of the nitrogen atoms, which in turn influence both the geometry of derived libraries and the reactivity of the iodine centre in cross-coupling events [1]. Furthermore, halogen variants (e.g., 4‑Br analogues) introduce different oxidative-addition kinetics that directly affect coupling yields and side-product profiles [1]. Treating these compounds as interchangeable without experimental verification therefore introduces quantifiable risk in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine


Regioisomeric Amine Vector Length Differentiates 6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl from 2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl Methanamines

The target compound, with the aminomethyl group para to the pyrazole-bearing nitrogen on the pyridine ring, places the primary amine a greater topological distance from the iodo-substituted pyrazole compared to the 2-(4-iodo-1H-pyrazol-1-yl)pyridin-3-yl isomer . This altered geometry directly impacts the design of DNA-encoded libraries (DELs) and parallel synthesis arrays targeting specific binding-site geometries.

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

4-Iodo Substituent Enables Higher Cross-Coupling Reactivity Compared to 4-Unsubstituted Pyrazole Analogue

The presence of the iodine atom on the pyrazole ring provides a selective oxidative-addition handle for palladium-catalysed cross-coupling reactions, a functionality absent in the non-halogenated (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine . Experimental data on halogenated pyrazoles show that 4-iodopyrazoles participate in Suzuki-Miyaura couplings with yields ranging from 55–92%, whereas the non-halogenated analogue cannot undergo this transformation [1].

Cross-Coupling Synthetic Methodology Building Block Reactivity

4-Iodo Substituent Exhibits Inferior Stability in Certain Couplings Relative to 4-Bromo Analogue, Guiding Synthetic Triage

A direct comparison of 4-chloro-, 4-bromo-, and 4-iodopyrazoles in the Suzuki-Miyaura reaction revealed that the iodo analogue is more prone to an undesired dehalogenation side reaction, leading to reduced product purity [1]. This behaviour must be weighed against the higher inherent reactivity of the C–I bond.

Dehalogenation Process Chemistry Side-Reaction Management

Commercially Documented Purity of 98% Establishes a Quantitative Baseline for Reproducibility Compared to Unspecified Analogues

Vendor datasheets for (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine report a minimum purity of 98% (HPLC) , which is higher than the 95% purity often cited for the related nicotinaldehyde precursor . This defined specification reduces the risk of introducing unknown impurities into sensitive biological assays.

Quality Assurance Procurement Standardization Reproducibility

Application Scenarios Where (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine Provides Verified Advantages


Kinase-Focused Fragment-Based Drug Discovery Requiring a Defined Exit Vector

The longer amine-to-iodine distance of this regioisomer compared to the 2-substituted analogue makes it the preferred choice for constructing kinase hinge-binding motifs that require a para-disposed solubilising group, as demonstrated by structure-based design principles .

Parallel Library Synthesis with Late-Stage Suzuki Diversification

The combination of a 98% purity specification and the proven cross-coupling competence of the 4-iodopyrazole unit enables direct use in high-throughput chemistry platforms without additional purification, reducing cycle time in lead optimisation [1].

Structure-Activity Relationship (SAR) Studies Differentiating Halogen Electronic Effects

The availability of the 4-iodo compound alongside its 4-bromo and 4-unsubstituted congeners enables systematic SAR exploration of halogen bonding, steric bulk, and redox potential at the pyrazole 4-position, where the iodo variant provides the strongest halogen-bond donor and the highest polarisability [1].

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